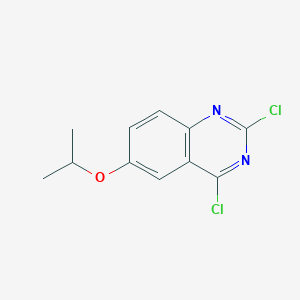
2,4-Dichloro-6-isopropoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6-(propan-2-yloxy)quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of chlorine atoms and the propan-2-yloxy group in this compound enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(propan-2-yloxy)quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichloroaniline with isopropyl chloroformate under basic conditions to form the desired quinazoline derivative . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of 2,4-dichloro-6-(propan-2-yloxy)quinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-6-(propan-2-yloxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Coupling Products: Biaryl derivatives.
Aplicaciones Científicas De Investigación
2,4-dichloro-6-(propan-2-yloxy)quinazoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological functions of quinazoline derivatives and their interactions with biological targets.
Chemical Biology: The compound is used in chemical biology to probe the mechanisms of action of quinazoline-based inhibitors.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6-(propan-2-yloxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effects, such as the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichloroquinazoline: Lacks the propan-2-yloxy group, which may affect its reactivity and biological activity.
6-(propan-2-yloxy)quinazoline: Lacks the chlorine atoms, which may influence its chemical properties and applications.
2,4-dichloro-6-methoxyquinazoline: Contains a methoxy group instead of a propan-2-yloxy group, which may alter its chemical behavior and biological effects.
Uniqueness
2,4-dichloro-6-(propan-2-yloxy)quinazoline is unique due to the presence of both chlorine atoms and the propan-2-yloxy group. This combination of substituents enhances its chemical reactivity and potential for various applications in medicinal chemistry and other fields.
Propiedades
Fórmula molecular |
C11H10Cl2N2O |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
2,4-dichloro-6-propan-2-yloxyquinazoline |
InChI |
InChI=1S/C11H10Cl2N2O/c1-6(2)16-7-3-4-9-8(5-7)10(12)15-11(13)14-9/h3-6H,1-2H3 |
Clave InChI |
HDUJSABNUMBTCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(C=C1)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


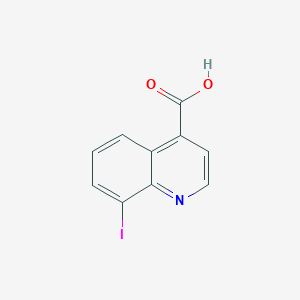
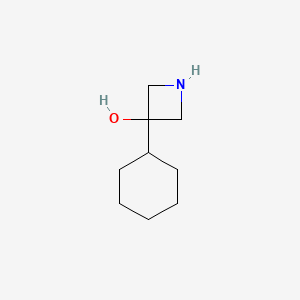
![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
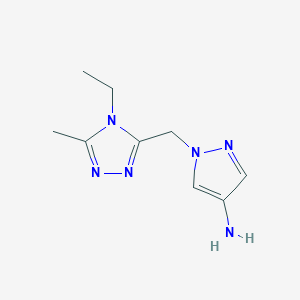
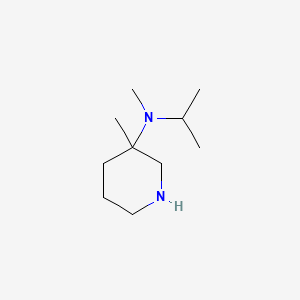
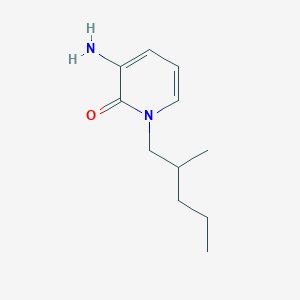
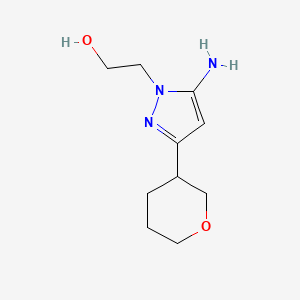
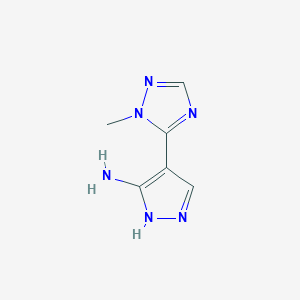
![Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)

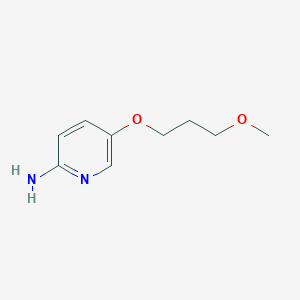
![1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13630459.png)
